Bupivacaine hydrochloride

Catalog No.
S522280
CAS No.
18010-40-7
M.F
C18H29ClN2O
M. Wt
324.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bupivacaine hydrochloride

CAS Number

18010-40-7

Product Name

Bupivacaine hydrochloride

IUPAC Name

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride

Molecular Formula

C18H29ClN2O

Molecular Weight

324.9 g/mol

InChI

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H

InChI Key

SIEYLFHKZGLBNX-UHFFFAOYSA-N

SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl

Synonyms

1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, Bupivacain Janapharm, Bupivacain RPR, Bupivacain-RPR, Bupivacaina Braun, Bupivacaine, Bupivacaine Anhydrous, Bupivacaine Carbonate, Bupivacaine Hydrochloride, Bupivacaine Monohydrochloride, Monohydrate, Buvacaina, Carbostesin, Dolanaest, Marcain, Marcaine, Sensorcaine, Svedocain Sin Vasoconstr

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl

Studying Pain Mechanisms and Pathways

Researchers utilize bupivacaine hydrochloride to selectively block specific nerve pathways, allowing them to investigate the role of different nerves in pain perception and transmission. By temporarily inhibiting specific nerves, researchers can assess their contribution to pain signaling and gain insights into the complex mechanisms underlying pain.

Evaluating Novel Pain Management Strategies

Bupivacaine hydrochloride serves as a benchmark for comparing the efficacy and safety of new pain management approaches. Researchers design studies comparing the effectiveness of novel pain management techniques, such as drug delivery systems or nerve stimulation methods, against the established pain-relieving properties of bupivacaine hydrochloride. This comparison helps assess the potential of new strategies and guide their further development.

Investigating Local Anesthetic Delivery Systems

Scientists are continuously exploring new methods for delivering local anesthetics, aiming for improved efficacy, longer duration of action, and minimized side effects. Bupivacaine hydrochloride serves as a model drug in these studies, allowing researchers to evaluate the effectiveness and safety of novel delivery systems, including liposomal formulations, sustained-release implants, and targeted delivery approaches.

Bupivacaine hydrochloride is a potent local anesthetic belonging to the amino-amide class. It is chemically characterized as (±)-1-Butyl-2',6'-pipecoloxylidide monohydrochloride and is often used for various surgical and medical procedures requiring anesthesia. Bupivacaine hydrochloride appears as a white crystalline powder that is highly soluble in water and ethanol, making it suitable for injection formulations. Its molecular formula is C₁₈H₂₈N₂O, with a molar mass of approximately 288.43 g/mol .

Bupivacaine acts by reversibly blocking sodium channels in nerve membranes. Sodium channels are essential for the initiation and transmission of nerve impulses. By preventing sodium influx, bupivacaine inhibits the generation of action potentials, leading to local anesthesia and pain relief [].

  • Neurological complications: Accidental injection into blood vessels can lead to seizures, coma, and even death [].
  • Cardiotoxicity: High doses can cause cardiac arrhythmias and heart block.
  • Allergic reactions: Although rare, allergic reactions to bupivacaine or its components can occur [].

Bupivacaine hydrochloride undergoes metabolic reactions primarily in the liver, where it is converted to its major metabolite, 2,6-pipecoloxylidine. This conversion occurs via cytochrome P450 enzymes, particularly CYP3A4 . The amide bond present in bupivacaine makes it more stable compared to ester-based local anesthetics, which are more prone to hydrolysis. The metabolic pathway involves conjugation with glucuronic acid, leading to renal excretion of the metabolites .

Bupivacaine exerts its anesthetic effects by blocking voltage-gated sodium channels in nerve cells. This inhibition prevents sodium influx, thereby stabilizing neuronal membranes and inhibiting nerve impulse initiation and conduction. The onset of action can vary from 1 to 17 minutes depending on the administration route, with a duration of effect lasting from 2 to 9 hours . Notably, bupivacaine has a higher potency and longer duration of action compared to other local anesthetics like lidocaine and mepivacaine.

Bupivacaine hydrochloride can be synthesized through several methods, primarily involving the reaction of 2,6-dimethylaniline with butyric acid derivatives in the presence of piperidine. A common synthetic route includes:

  • Formation of the amide bond: Reaction between 2,6-dimethylaniline and butyric acid chloride.
  • Cyclization: Introduction of a piperidine ring to form the final structure.
  • Hydrochloride salt formation: Reaction with hydrochloric acid to yield bupivacaine hydrochloride .

Bupivacaine hydrochloride is widely utilized in various medical fields for:

  • Regional anesthesia: Commonly used in epidural and spinal anesthesia during childbirth and surgeries.
  • Local infiltration anesthesia: Employed in dental procedures and minor surgical interventions.
  • Post-operative pain management: Effective for providing analgesia after surgeries due to its prolonged action .

Bupivacaine may interact with several drugs, particularly those affecting hepatic metabolism or other local anesthetics. Co-administration with epinephrine can prolong its anesthetic effect by causing vasoconstriction at the injection site, reducing systemic absorption . Additionally, caution is advised when used alongside other central nervous system depressants due to the potential for additive effects.

Bupivacaine shares structural similarities with other amino-amide local anesthetics such as:

Compound NameStructure TypeDuration of ActionPotency
LidocaineAmino-AmideShort (1-2 hours)Moderate
MepivacaineAmino-AmideModerate (2-3 hours)Moderate
RopivacaineAmino-AmideLonger (3-6 hours)Less potent
LevobupivacaineAmino-AmideSimilar to BupivacaineLess potent

Uniqueness of Bupivacaine

Bupivacaine is distinguished by its longer duration of action and higher potency compared to lidocaine and mepivacaine. Its unique pharmacokinetic profile allows for effective management of pain over extended periods without frequent dosing . Additionally, its slow dissociation from sodium channels can lead to prolonged effects but also increases the risk of cardiac toxicity if overdosed.

Historical Synthetic Routes and Methodological Evolution

The development of bupivacaine hydrochloride synthesis has undergone significant evolution since its initial discovery in 1957, with various synthetic approaches being explored to achieve optimal production efficiency and product quality [6]. The historical progression of synthetic methodologies reflects the pharmaceutical industry's continuous efforts to develop more economically viable and scalable manufacturing processes.

Five primary synthetic routes have been documented in the literature for the preparation of levobupivacaine and its hydrochloride salt, each presenting distinct advantages and limitations for industrial application [1]. The earliest approaches, developed during the foundational period of local anesthetic research, established the basic synthetic framework but suffered from significant operational challenges that hindered large-scale production.

Route 1, utilizing N-α-Cbz-L-lysine as the starting material, represented the initial synthetic approach involving a five-step process yielding levobupivacaine with an enantiomeric excess value of 98% and an overall yield of 38% [1]. This route demonstrated the feasibility of producing enantiomerically pure bupivacaine but was characterized by extended reaction sequences, complex operations, and specialized equipment requirements during hydrogenation steps [1]. The use of dicyclohexylcarbodiimide as a condensation agent created substantial post-processing challenges, making this approach unsuitable for large-scale industrial production [1].

The second historical route employed chloroacetyl chloride as the starting material through a seven-step process, achieving levobupivacaine with an enantiomeric excess value of 96% and an overall yield of 54% [1]. Despite improved yields compared to Route 1, this methodology suffered from lengthy reaction sequences, intricate procedures, and the requirement for expensive catalysts, significantly elevating production costs [1]. The incorporation of sodium azide, known for its instability and explosive nature, posed serious safety concerns for industrial manufacturing applications [1].

Route 3 commenced with N-(diphenylmethylene)glycine ethyl ester as the starting material, involving a seven-step process to yield levobupivacaine hydrochloride with an enantiomeric excess value of 99% and an overall yield of 31% [1]. The use of thionyl chloride as the acylation reagent led to equipment corrosion and significant contamination issues, while the demanding conditions for chiral synthesis involved costly reagents and complex procedures [1].

The fourth synthetic route utilized (2S)-2-chloropiperidine as the starting material in a simplified two-step process, achieving levobupivacaine with an overall yield of 76% [1]. However, this approach faced significant challenges due to the limited commercial availability of the starting material and quality control issues that affected product consistency [1].

Route 5 employed (1R,2S,5R)-5-methyl-2-(1-methyl-1-phenylethyl)cyclohexyl 1-piperidinecarboxylate as the starting material through a five-step process, yielding levobupivacaine with an enantiomeric excess value of 91% and an overall yield of 46% [1]. This route required specialized equipment, intricate procedures, and stringent reaction conditions, with expensive and scarce starting materials making it impractical for large-scale industrial production [1].

Route NumberStarting MaterialNumber of StepsOverall Yield (%)Enantiomeric Excess (%)Industrial Feasibility
Route 1N-α-Cbz-L-lysine53898Poor
Route 2Chloroacetyl chloride75496Poor
Route 3N-(diphenylmethylene)glycine ethyl ester73199Poor
Route 4(2S)-2-chloropiperidine276Not specifiedLimited
Route 5(1R,2S,5R)-5-methyl-2-(1-methyl-1-phenylethyl)cyclohexyl 1-piperidinecarboxylate54691Poor

Optimization of Piperidine-2-Carboxamide Intermediate Synthesis

The optimization of piperidine-2-carboxamide intermediate synthesis represents a critical advancement in bupivacaine hydrochloride manufacturing, with recent research demonstrating substantial improvements in yield, purity, and process efficiency [1]. Contemporary optimization strategies focus on chiral separation techniques utilizing readily available and cost-effective (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material [1].

The chiral separation process employs l-(−)-dibenzoyl tartaric acid as the resolving agent to obtain (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide with high enantiomeric purity [1]. Comprehensive solvent screening studies have identified optimal purification conditions, with ethyl acetate demonstrating superior performance in terms of yield and product purity [1]. The resolution and purification process achieves an overall yield of 59% based on (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, with a chemical purity of 99.98% [1].

Extensive experimental optimization has focused on the substitution reaction conditions for converting the intermediate to levobupivacaine [1]. Previous research identified significant limitations with dimethylformamide as a solvent, including impurity formation, unstable yields, and classification as a high-boiling-point solvent that may result in residual content in the final product [1]. Comprehensive evaluation of reaction parameters including solvent type, base selection, reaction time, temperature, and bromobutane equivalent ratios has led to optimal conditions [1].

The optimized reaction conditions employ ethanol as the solvent with sodium carbonate as the base, utilizing 1.50 equivalents of bromobutane at 75°C for 5 hours [1]. These conditions achieve a yield of 93% with product purity of 99.12%, representing significant improvements over traditional approaches [1]. The replacement of potassium carbonate with sodium carbonate and the increase in bromobutane equivalents from 1.05 to 1.50 have been identified as critical optimization factors [1].

ParameterOriginal ConditionsOptimized ConditionsImprovement Factor
Solvent SystemDimethylformamideEthanolGreen solvent replacement
BasePotassium carbonateSodium carbonateSafer base selection
Bromobutane Equivalent1.051.501.43x increase
Reaction Time (hours)351.67x increase
Temperature (°C)7575No change
Yield (%)82931.13x increase
Chemical Purity (%)87.4399.121.13x increase

Safety evaluation studies using reaction calorimetry and accelerating rate calorimetry have demonstrated the enhanced safety profile of the optimized synthesis conditions [1]. Comparative analysis between original and optimized approaches shows no significant heat release or pressure increase during reactions under the new conditions [1]. The maximum reaction temperatures achieved were 77.6°C and 77.5°C respectively, both remaining below the solvent boiling point [1]. While no significant heat release was observed under optimized conditions, the original reaction conditions showed a noticeable pressure increase of 0.36 megapascals at 169.1°C, highlighting the safety advantages of the improved methodology [1].

Industrial-scale production validation has been successfully completed with a production scale of 20 kilograms, demonstrating the scalability and practical applicability of the optimized synthesis process [1]. The process offers advantages of simple operation, environmental friendliness, safety, controllable quality, and cost-effectiveness, providing reliable technical support for industrial-scale production of levobupivacaine hydrochloride [1].

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in bupivacaine hydrochloride manufacturing represents a paradigm shift toward environmentally sustainable pharmaceutical production [1] [14]. Contemporary green chemistry approaches focus on minimizing environmental impact while maintaining or improving product quality and manufacturing efficiency through strategic modifications to traditional synthetic methodologies.

Solvent selection represents a fundamental aspect of green chemistry implementation in bupivacaine synthesis [1]. Traditional manufacturing processes relied heavily on dimethylformamide and dichloromethane, solvents associated with significant environmental and health concerns [1]. The transition to ethanol-based reaction systems eliminates the use of high-boiling-point solvents that contribute to product contamination and environmental pollution [1]. Ethanol, being biodegradable and significantly less toxic than traditional solvents, aligns with green chemistry principles while maintaining excellent reaction performance [1].

Waste reduction strategies have been implemented through process optimization that minimizes byproduct formation and enhances atom economy [1]. The optimized synthesis route achieves a total yield of 45% across three steps with high purity metrics, representing improved efficiency compared to historical approaches [1]. Comprehensive solvent recovery systems have been developed to reclaim and reuse ethanol, achieving recovery rates of 85-95% compared to 60-70% in traditional processes [14].

Energy efficiency improvements have been realized through ambient temperature operations where possible and optimized heating profiles for temperature-dependent reactions [1]. The elimination of specialized equipment requirements for hydrogenation and the reduction of high-temperature processing steps contribute to overall energy consumption reduction [1]. Temperature control optimization using advanced process control systems minimizes energy waste while maintaining precise reaction conditions [24].

Catalytic process implementation has replaced stoichiometric reagent usage where feasible, reducing overall reagent consumption and waste generation [14]. The development of stereospecific amidase-catalyzed reactions for chiral resolution processes demonstrates the potential for biocatalytic approaches in pharmaceutical synthesis [23]. Whole bacterial cells containing stereospecific amidases have been successfully employed for kinetic resolution of racemic piperidine-2-carboxamide, offering environmentally friendly alternatives to traditional chemical resolution methods [23].

Process safety enhancements through green chemistry implementation have eliminated the use of hazardous reagents such as sodium azide and reduced the risk of equipment corrosion from aggressive chemicals like thionyl chloride [1]. The optimized reaction conditions demonstrate no significant pressure increase during processing, contrasting with traditional approaches that exhibited pressure increases of 0.36 megapascals at elevated temperatures [1].

AspectTraditional ApproachGreen Chemistry ApproachSustainability Benefit
Solvent SelectionDimethylformamide, DichloromethaneEthanol, Water-based systemsBiodegradable, non-toxic solvents
Waste ReductionHigh waste generationMinimized byproduct formation45% reduction in waste
Energy EfficiencyHigh temperature requirementsAmbient temperature operations30% energy savings
Atom EconomyLow incorporation of reactantsImproved reactant utilization15% improvement in efficiency
Catalyst UsageStoichiometric reagentsCatalytic processesReduced reagent consumption
Reaction SafetyPressure increase at 169.1°CNo significant pressure increaseEnhanced process safety

Quality by Design principles have been integrated into green chemistry implementations for bupivacaine multivesicular liposome formulations [11]. Critical process parameters including first emulsification conditions, second emulsification parameters, solvent removal profiles, and multi-step centrifugation have been optimized to minimize environmental impact while ensuring product quality [11]. The implementation of continuous manufacturing processes using flow chemistry enables the use of otherwise challenging chemistry at industrial scale while reducing overall environmental footprint [14].

Critical Evaluation of Patent-Based Synthesis Innovations

The patent landscape for bupivacaine hydrochloride synthesis encompasses a diverse array of innovative approaches spanning multiple decades of pharmaceutical development [12] [17] [18]. Current patent protection includes 83 patent family members across 24 countries, with active patents providing ongoing protection for various synthetic methodologies and manufacturing processes [12].

Manufacturing process patents have evolved significantly from traditional batch processes to sophisticated continuous manufacturing systems [17] [22]. The development of multivesicular liposome manufacturing processes represents a major patent innovation, with commercial manufacturing processes utilizing independently operating dual tangential flow filtration modules [17]. These patented processes enable large-scale production of bupivacaine multivesicular liposomes with volumes ranging from 100 to 250 liters and bupivacaine concentrations of 11.3 to 17.0 milligrams per milliliter [7].

Recent patent innovations focus on spray atomization processes for water-in-oil-in-water emulsion formation, followed by multi-step flow filtration modules for purification and final product concentration [21]. These spray-atomized processes demonstrate robustness in industrial manufacturing settings but require substantial investments in raw materials and specialized equipment [21]. The patents describe aseptic manufacturing conditions throughout the process, addressing the critical requirement for sterility in injectable pharmaceutical products [17].

Compositional patents protect specific formulations of bupivacaine multivesicular liposomes, including the encapsulation of lysine within internal aqueous chambers at concentrations of approximately 0.03 milligrams per milliliter [7] [19]. The patents specify critical quality attributes including particle size, morphology, encapsulation efficiency, and drug release profiles that must be maintained throughout the manufacturing process [17].

Process optimization patents demonstrate significant advances in synthesis efficiency and product quality [4] [13]. Patent CN112939848A describes preparation methods for bupivacaine and intermediate (S)-2-piperidinecarboxylic acid with improved synthetic routes utilizing 4-benzyl-1,3-oxazolidin-2-one as a chiral auxiliary [4]. Patent CN105418489A presents synthesis methods employing aqueous alkali systems with Cbz protection strategies, offering alternative approaches to traditional synthetic methodologies [13].

Patent CategoryNumber of PatentsActive PatentsKey InnovationsPatent Expiration Range
Original Synthesis Patents153Basic synthetic routes1995-2005
Process Optimization Patents2818Yield and purity improvements2010-2025
Green Chemistry Patents128Environmentally friendly processes2018-2035
Multivesicular Liposome Patents4532Advanced drug delivery systems2025-2044
Chiral Resolution Patents2214Enantiomeric separation methods2012-2028

The most recent patent developments focus on enhanced large-scale manufacturing processes, with U.S. Patent No. 12,156,940 entitled "Manufacturing of Bupivacaine Multivesicular Liposomes" providing protection into July 2044 [18]. This patent represents the first in a new family of patents related to enhanced manufacturing processes developed by Pacira BioSciences, highlighting the ongoing innovation in bupivacaine production technology [18].

Critical evaluation of patent-based innovations reveals both significant advantages and limitations in current synthetic approaches [21]. While multivesicular liposome patents provide extended drug release capabilities and improved therapeutic outcomes, the complexity of manufacturing processes creates barriers to generic development and increases production costs [21]. The incompatibility between small-scale development processes and large-scale manufacturing represents a continuing challenge that patent innovations attempt to address [21].

Patent landscape analysis indicates that 104 raw ingredient bulk API vendors currently supply bupivacaine hydrochloride, with 22 finished product suppliers and packagers involved in the global supply chain [12]. The existence of 47 new drug applications and 1,674 clinical trials demonstrates the continued innovation and development within the bupivacaine therapeutic area [12].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

324.1968412 g/mol

Monoisotopic Mass

324.1968412 g/mol

Heavy Atom Count

22

Appearance

White Solid

Melting Point

249-251°C

UNII

AKA908P8J1

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (98.94%): Fatal if swallowed [Danger Acute toxicity, oral];
H319 (93.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (92.55%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Bupivacaine Hydrochloride is a long-acting, amide-type local anesthetic. Bupivicaine reversibly binds to specific sodium ion channels in the neuronal membrane, resulting in a decrease in the voltage-dependent membrane permeability to sodium ions and membrane stabilization; inhibition of depolarization and nerve impulse conduction; and a reversible loss of sensation.

MeSH Pharmacological Classification

Anesthetics, Local

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

14252-80-3
15233-43-9
18010-40-7

Wikipedia

Bupivacaine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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